![molecular formula C24H25N6NaO5S B1261985 Pirbenicillin sodium CAS No. 55162-26-0](/img/structure/B1261985.png)
Pirbenicillin sodium
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Overview
Description
Pirbenicillin Sodium is the sodium salt form of pirbenicillin, a broad-spectrum semisynthetic penicillin with antibacterial activity. Pirbenicillin binds to and inactivates the penicillin binding proteins (PBPs) located inside the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall, eventually causing cell lysis.
Scientific Research Applications
Mecillinam Resistance and Treatment Outcomes
A study focusing on mecillinam (PIV), a derivative of ampicillin used to treat lower urinary tract infections, found that its effectiveness is not solely dependent on in vitro susceptibility. The study suggested that clinical and bacteriological outcomes are favorable across various uropathogens, including those resistant to mecillinam, indicating the potential for broader applicability of similar antibiotics in treating infections (Monsen, Holm, Ferry, & Ferry, 2014).
Ampicillin Sodium Potency Determination
Another study developed and validated a rapid turbidimetric assay for determining the potency of ampicillin sodium, a closely related antibiotic, highlighting the importance of optimized analytical methods for ensuring the therapeutic efficacy and safety of antimicrobial agents (Tótoli & Salgado, 2013).
Drug Delivery and Material Science
Research on hydroxyapatite and glass-reinforced hydroxyapatite composites for the adsorption and release of sodium ampicillin indicates advancements in material science for drug delivery systems. These materials could offer new methods for administering antibiotics, potentially including derivatives like Pirbenicillin Sodium, with controlled release properties (Queiroz et al., 2001).
properties
CAS RN |
55162-26-0 |
---|---|
Product Name |
Pirbenicillin sodium |
Molecular Formula |
C24H25N6NaO5S |
Molecular Weight |
532.5 g/mol |
IUPAC Name |
sodium;(2S,5R,6R)-6-[[(2R)-2-[[2-[[amino(pyridin-4-yl)methylidene]amino]acetyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C24H26N6O5S.Na/c1-24(2)18(23(34)35)30-21(33)17(22(30)36-24)29-20(32)16(13-6-4-3-5-7-13)28-15(31)12-27-19(25)14-8-10-26-11-9-14;/h3-11,16-18,22H,12H2,1-2H3,(H2,25,27)(H,28,31)(H,29,32)(H,34,35);/q;+1/p-1/t16-,17-,18+,22-;/m1./s1 |
InChI Key |
LWRGPIPUJPCPAY-HSRLECSKSA-M |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)CN=C(C4=CC=NC=C4)N)C(=O)[O-])C.[Na+] |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)CN=C(C4=CC=NC=C4)N)C(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)CN=C(C4=CC=NC=C4)N)C(=O)[O-])C.[Na+] |
synonyms |
6-(D-2-phenyl-2-(N-4-pyridylformimidyl aminoacetamido)acetamido)penicillanic acid CP-33,994 CP-33994-2 pirbenicillin pirbenicillin, (D-(2S-(2alpha,5alpha,6beta)))-isomer pirbenicillin, monosodium salt, (D-(2S-(2alpha,5alpha,6beta)))-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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